1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where a piperazine ring is functionalized with various substituents. For compounds similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, common synthetic routes include the reaction of piperazine with sulfonyl chlorides or chlorobenzoyl compounds under suitable conditions. These methods can result in high yields and offer a degree of selectivity for the desired product (Romagnoli et al., 2008).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. This structural feature is crucial for the compound's biological activity, as it affects the way the molecule interacts with biological targets. X-ray crystallography studies have been used to determine the precise conformation and geometric parameters of such compounds, revealing the tetrahedral nature of the sulfur atom in sulfonyl-substituted piperazines and the planarity of the benzoyl group (Naveen et al., 2007).
Wissenschaftliche Forschungsanwendungen
Adenosine A2B Receptor Antagonists
- Research by Borrmann et al. (2009) developed a series of compounds, including those similar in structure to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, which showed promise as adenosine A2B receptor antagonists. These compounds demonstrated high selectivity and subnanomolar affinity, making them potential candidates for further pharmacological research (Borrmann et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
- Romero et al. (1994) discussed the synthesis and bioactivity of bis(heteroaryl)piperazines, including compounds structurally related to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These findings open avenues for further exploration in antiviral therapy (Romero et al., 1994).
Metabolism of Novel Antidepressants
- A study by Hvenegaard et al. (2012) focused on the metabolism of a novel antidepressant structurally similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine. This study provides insights into the enzymatic pathways involved in the metabolism of such compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Melanocortin Receptors
- Mutulis et al. (2004) synthesized and analyzed piperazine analogues of melanocortin receptor agonists, including molecules structurally related to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine. This research contributes to our understanding of melanocortin receptors, which play a role in diverse physiological functions (Mutulis et al., 2004).
Antibacterial Agents
- A study by Matsumoto and Minami (1975) explored the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including compounds similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine. These compounds were noted for their activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Synthesis of N-Heterocycles
- Matlock et al. (2015) reported the synthesis of N-heterocycles, including piperazines, using α-phenylvinylsulfonium salts. This method offers a new approach to synthesizing a range of compounds, including those related to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine (Matlock et al., 2015).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEHJMNTARXOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.